4-[(4-phenoxyanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
Description
This compound belongs to the 4-arylhydrazinylidenepyrazol-3-one (4-AHP) family, characterized by a pyrazolone core substituted with a trifluoromethyl group and a 4-phenoxyanilino-methylene moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the phenoxyanilino substituent may influence electronic properties and binding interactions in biological systems .
Properties
IUPAC Name |
4-[(4-phenoxyphenyl)iminomethyl]-5-(trifluoromethyl)-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2/c18-17(19,20)15-14(16(24)23-22-15)10-21-11-6-8-13(9-7-11)25-12-4-2-1-3-5-12/h1-10H,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWMTGHIPOLXPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N=CC3=C(NNC3=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-phenoxyanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 4-phenoxyaniline with a suitable pyrazolone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Phenoxyanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group and phenoxyaniline moiety can participate in substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions can be conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
4-[(4-Phenoxyanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-[(4-phenoxyanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.
Comparison with Similar Compounds
Substituent Variations in the Pyrazolone Core
The following compounds share the pyrazolone scaffold but differ in substituents, leading to distinct physicochemical and biological properties:
Structural and Crystallographic Insights
- Planarity and Conformation: Isostructural compounds in exhibit near-planar molecular conformations, except for one fluorophenyl group oriented perpendicularly, suggesting steric effects from bulkier substituents (e.g., phenoxyanilino) could disrupt crystallinity .
- Melting Points : The compound (4Z)-4-{[5-hydroxy-1-phenyl-3-trifluoromethyl-1H-pyrazol-4-yl]methylene}-2-phenyl-5-trifluoromethyl-2,4-dihydro-3H-pyrazol-3-one () has a high melting point (222°C), attributed to dual trifluoromethyl groups enhancing molecular symmetry and packing efficiency .
Biological Activity
The compound 4-[(4-phenoxyanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a pyrazole derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
- Molecular Formula : C17H15F3N3O2
- Molar Mass : 293.32 g/mol
- CAS Number : 477850-95-6
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It exhibits a diverse range of pharmacological effects, including:
- Antimicrobial Activity : Research indicates that pyrazole derivatives, including this compound, demonstrate significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group enhances the potency of these compounds by increasing hydrophobic interactions with bacterial membranes .
- Anti-inflammatory Effects : The compound has been studied for its anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators in various in vitro models .
- Antioxidant Activity : Some studies suggest that this compound may possess antioxidant properties, contributing to its protective effects against oxidative stress in cellular models .
Biological Activity Data Table
Case Studies and Research Findings
- Antimicrobial Studies : A study involving various derivatives of pyrazoles found that those with trifluoromethyl substitutions exhibited enhanced antimicrobial activity. The tested compound showed effective inhibition against multiple bacterial strains, with a notable minimum inhibitory concentration (MIC) indicating its potential as a lead compound for antibiotic development .
- Anti-inflammatory Research : In a controlled experiment assessing the anti-inflammatory effects, the compound demonstrated a significant reduction in inflammatory markers in cell cultures treated with lipopolysaccharides (LPS), suggesting its potential application in treating inflammatory diseases .
- Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics in animal models, although further toxicological assessments are necessary to understand the safety profile comprehensively .
Q & A
Q. What are the optimal synthetic routes for preparing 4-[(4-phenoxyanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one?
The synthesis typically involves multi-step reactions, including cyclocondensation of hydrazine derivatives with β-keto esters or ketones, followed by functionalization. Key steps include:
- Step 1 : Formation of the pyrazolone core via cyclization under reflux conditions (ethanol or DMF as solvents, 60–80°C) .
- Step 2 : Introduction of the phenoxyanilino group via Schiff base formation, requiring anhydrous conditions and catalytic acids (e.g., acetic acid) .
- Step 3 : Trifluoromethyl group incorporation using reagents like trifluoromethyl iodide under inert atmospheres .
Methodological Tip : Monitor reaction progress via TLC/HPLC and optimize solvent polarity to reduce by-products .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- NMR : 1H/13C NMR confirms the presence of aromatic protons (δ 6.5–8.5 ppm), trifluoromethyl groups (δ ~110–120 ppm in 19F NMR), and imine linkages (δ 8.0–9.0 ppm) .
- FT-IR : Look for C=O (1650–1700 cm⁻¹), C=N (1600–1650 cm⁻¹), and CF3 (1100–1200 cm⁻¹) stretches .
- X-ray crystallography : Resolves stereochemistry (e.g., Z/E configuration of the methylene group) .
Q. What are the predicted biological activities of this compound based on structural analogs?
Pyrazolone derivatives with trifluoromethyl and aromatic substituents exhibit:
| Analog Structure | Reported Activity | Reference |
|---|---|---|
| Pyrazole + trifluoromethyl | Anticancer (EGFR inhibition) | |
| Indole-pyrazolone hybrids | Anti-inflammatory (COX-2 inhibition) | |
| Thiazolidinone-pyrazole hybrids | Antimicrobial (bacterial growth inhibition) | |
| Methodological Insight : Use molecular docking to validate interactions with targets like COX-2 or EGFR . |
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side reactions?
- Solvent Optimization : Replace ethanol with DMSO for better solubility of intermediates .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to accelerate imine formation .
- Temperature Control : Lower reaction temperatures (40–50°C) reduce decomposition of the trifluoromethyl group .
Validation : Compare HPLC purity profiles under varied conditions .
Q. How to resolve contradictions in reported biological activity data for pyrazolone derivatives?
- Case Study : Anticancer activity discrepancies may arise from assay conditions (e.g., cell line specificity).
Q. What computational methods are suitable for studying structure-activity relationships (SAR)?
- Molecular Dynamics (MD) : Simulate binding stability with protein targets (e.g., COX-2 over 100 ns trajectories) .
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate with activity .
- Docking Studies : Prioritize Glide (Schrödinger Suite) or AutoDock Vina for accuracy .
Data Source : PubChem or PDB for target structures .
Q. How does the trifluoromethyl group influence the compound’s pharmacokinetics?
- Metabolic Stability : CF3 groups reduce oxidative metabolism, enhancing half-life (test via microsomal assays) .
- Lipophilicity : Trifluoromethyl increases logP, improving membrane permeability (measure via PAMPA) .
Experimental Design : Compare pharmacokinetic profiles of CF3 vs. CH3 analogs in rodent models .
Q. What strategies can optimize the compound’s selectivity for specific biological targets?
- Fragment Replacement : Substitute phenoxyanilino with bulkier groups (e.g., naphthyl) to enhance steric hindrance .
- Proteomic Profiling : Use kinome-wide screening to identify off-target effects .
Validation : SPR (Surface Plasmon Resonance) to measure binding kinetics .
Data Contradiction Analysis
Q. How to address conflicting reports on anti-inflammatory vs. cytotoxic activity?
- Hypothesis : Concentration-dependent dual activity.
- Testing : Dose-response curves (0.1–100 μM) in inflammation (IL-6 ELISA) vs. cytotoxicity (MTT assay) .
- Mechanistic Insight : Check NF-κB pathway activation at low doses vs. apoptosis induction at high doses .
Q. What experimental controls are critical for reproducibility in biological assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
